molecular formula C29H34N2O7 B11628247 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 617696-10-3

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11628247
CAS No.: 617696-10-3
M. Wt: 522.6 g/mol
InChI Key: XMKVKHQBPJHRAV-RFBIWTDZSA-N
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Description

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes allyloxy, methylbenzoyl, dimethoxyphenyl, hydroxy, and morpholinyl groups

Preparation Methods

The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the allyloxy and methylbenzoyl intermediates, followed by their coupling with the dimethoxyphenyl and morpholinyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and morpholinyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinyl groups are likely involved in hydrogen bonding and electrostatic interactions with biological molecules, which can modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one include:

Properties

CAS No.

617696-10-3

Molecular Formula

C29H34N2O7

Molecular Weight

522.6 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O7/c1-5-14-38-22-8-7-21(17-19(22)2)27(32)25-26(20-6-9-23(35-3)24(18-20)36-4)31(29(34)28(25)33)11-10-30-12-15-37-16-13-30/h5-9,17-18,26,32H,1,10-16H2,2-4H3/b27-25-

InChI Key

XMKVKHQBPJHRAV-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)OCC=C

Origin of Product

United States

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